molecular formula C46H57Cl5N12S2 B12749274 N-[[10-[2-(4-methylpiperazin-1-yl)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine;pentahydrochloride CAS No. 113931-14-9

N-[[10-[2-(4-methylpiperazin-1-yl)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine;pentahydrochloride

Cat. No.: B12749274
CAS No.: 113931-14-9
M. Wt: 1019.4 g/mol
InChI Key: QSPWOERJZQRATH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[10-[2-(4-methylpiperazin-1-yl)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine;pentahydrochloride is a complex organic compound that features a combination of acridine, piperazine, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[10-[2-(4-methylpiperazin-1-yl)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the acridine moiety: This can be achieved through the cyclization of appropriate aromatic precursors.

    Introduction of the piperazine group: This step involves the alkylation of the acridine derivative with 2-(4-methylpiperazin-1-yl)ethyl halide.

    Formation of the thiazole ring: This can be done through the reaction of the intermediate with thioamide derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N-[[10-[2-(4-methylpiperazin-1-yl)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[[10-[2-(4-methylpiperazin-1-yl)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety.

    Medicine: Explored for its potential as an anticancer agent, given the presence of bioactive acridine and thiazole groups.

    Industry: Utilized in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of N-[[10-[2-(4-methylpiperazin-1-yl)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine involves its interaction with various molecular targets. The acridine moiety can intercalate into DNA, disrupting replication and transcription processes. The piperazine and thiazole groups may enhance binding affinity and specificity to certain enzymes or receptors, leading to inhibition of their activity.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: Contains a piperazine moiety and is used as an anticancer agent.

    Olanzapine: Features a thiazole ring and is used in the treatment of psychiatric disorders.

Uniqueness

N-[[10-[2-(4-methylpiperazin-1-yl)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine is unique due to its combination of acridine, piperazine, and thiazole moieties, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various research applications.

Properties

CAS No.

113931-14-9

Molecular Formula

C46H57Cl5N12S2

Molecular Weight

1019.4 g/mol

IUPAC Name

N-[[10-[2-(4-methylpiperazin-1-yl)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine;pentahydrochloride

InChI

InChI=1S/2C23H26N6S.5ClH/c2*1-27-11-13-28(14-12-27)15-16-29-20-8-4-2-6-18(20)22(19-7-3-5-9-21(19)29)25-26-23-24-10-17-30-23;;;;;/h2*2-10,17H,11-16H2,1H3,(H,24,26);5*1H

InChI Key

QSPWOERJZQRATH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCN2C3=CC=CC=C3C(=NNC4=NC=CS4)C5=CC=CC=C52.CN1CCN(CC1)CCN2C3=CC=CC=C3C(=NNC4=NC=CS4)C5=CC=CC=C52.Cl.Cl.Cl.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.